Ac-Exatecan
CAS No.:
Cat. No.: VC16624825
Molecular Formula: C26H24FN3O5
Molecular Weight: 477.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H24FN3O5 |
|---|---|
| Molecular Weight | 477.5 g/mol |
| IUPAC Name | N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]acetamide |
| Standard InChI | InChI=1S/C26H24FN3O5/c1-4-26(34)16-7-20-23-14(9-30(20)24(32)15(16)10-35-25(26)33)22-18(28-12(3)31)6-5-13-11(2)17(27)8-19(29-23)21(13)22/h7-8,18,34H,4-6,9-10H2,1-3H3,(H,28,31)/t18-,26-/m0/s1 |
| Standard InChI Key | SRCUCWPOTBGIQM-QYBDOPJKSA-N |
| Isomeric SMILES | CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C)O |
| Canonical SMILES | CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C)O |
Introduction
Mechanism of Action: Topoisomerase I Inhibition and DNA Damage
Ac-Exatecan exerts its anticancer effects via the same mechanism as Exatecan: trapping topoisomerase I-DNA cleavage complexes, thereby preventing DNA religation and inducing double-strand breaks during replication . Compared to other camptothecins like irinotecan and topotecan, Exatecan—and by extension Ac-Exatecan—demonstrates superior potency, with an IC<sub>50</sub> of 2.2 μM for topoisomerase I inhibition .
Preclinical Efficacy and Pharmacokinetics
In Vitro Potency
Exatecan, the active form of Ac-Exatecan, exhibits broad-spectrum activity against 32 cancer cell lines, including breast, gastric, lung, and ovarian malignancies . In irinotecan-resistant models, Exatecan maintained efficacy at concentrations 3–5-fold lower than those required for SN-38, underscoring its resistance-breaking potential .
In Vivo Performance
Mouse xenograft studies highlight Ac-Exatecan’s utility in ADC formulations. For example, a HER2-targeting ADC with Ac-Exatecan payload demonstrated 90% tumor regression in gastric cancer models, with no signs of interstitial lung disease—a common toxicity associated with other topoisomerase inhibitors . Additionally, PEGylated Exatecan conjugates, designed for prolonged circulation, achieved complete tumor suppression in BRCA1-deficient MX-1 models after a single dose .
Table 2: Antitumor Activity of Exatecan-Based Therapies
| Model | Regimen | Outcome |
|---|---|---|
| MX-1 (BRCA1-deficient) | PEG-Exatecan (10 μmol/kg) | Complete suppression for 40 days |
| HER2+ gastric cancer | HER2-ADC (Exatecan payload) | 90% tumor regression |
| Pgp-overexpressing leukemia | Exatecan monotherapy | IC<sub>50</sub> = 0.8 nM |
Advancements in ADC Technology and Clinical Translation
Linker Innovations
ADC Therapeutics’ hydrophilic linker system represents a breakthrough in Ac-Exatecan delivery. By enabling traceless payload release, this technology minimizes aggregation and improves pharmacokinetics . The linker’s β-eliminative cleavage mechanism ensures precise activation within tumors, reducing systemic exposure and toxicity .
Synergy with DNA Damage Response Inhibitors
Recent studies demonstrate that PEG-Exatecan synergizes with PARP and ATR inhibitors. In MX-1 xenografts, a single dose of PEG-Exatecan (2.5 μmol/kg) combined with talazoparib (PARPi) induced significant tumor regression, while pairing with VX970 (ATRi) resulted in synthetic lethality . These findings position Ac-Exatecan-based therapies as backbone regimens for combination approaches.
Comparative Analysis with Other Topoisomerase Inhibitors
Table 3: Exatecan vs. Other Topoisomerase I Inhibitors
| Parameter | Exatecan | Irinotecan (SN-38) | Topotecan |
|---|---|---|---|
| Topo I IC<sub>50</sub> | 2.2 μM | 6.5 μM | 22 μM |
| Pgp Substrate | No | Yes | Yes |
| Bystander Effect | High | Low | Moderate |
| Clinical Use | ADC payload | Colorectal cancer | Ovarian cancer |
Future Directions and Challenges
While Ac-Exatecan has shown promise in preclinical models, clinical validation is ongoing. Key challenges include optimizing linker-drug ratios in ADCs and mitigating residual toxicities. The integration of Ac-Exatecan into bispecific ADCs or dual-payload conjugates could further enhance efficacy. Additionally, biomarker-driven trials are needed to identify patients most likely to benefit from Exatecan-based therapies.
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